2,2'-Dithiobis(N-(2-aminopentylhydroxy)benzamide))
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Overview
Description
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) is a complex organic compound with the molecular formula C22H30N4O4S2 This compound is characterized by the presence of two benzamide groups connected by a disulfide bond, and it includes an aminopentylhydroxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) typically involves the following steps:
Formation of Benzamide Derivatives: The initial step involves the preparation of benzamide derivatives through the reaction of benzoyl chloride with appropriate amines under basic conditions.
Disulfide Bond Formation: The benzamide derivatives are then subjected to oxidative coupling to form the disulfide bond. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide.
Introduction of Aminopentylhydroxy Side Chain:
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antibacterial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of the aminopentylhydroxy side chain.
2,2’-Dithiobis(N-(2-hydroxypropyl)benzamide): Contains a hydroxypropyl side chain instead of the aminopentylhydroxy side chain.
Uniqueness
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) is unique due to its aminopentylhydroxy side chain, which imparts distinct chemical properties and potential biological activities. This side chain allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
78010-19-2 |
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Molecular Formula |
C22H30N4O4S2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]-2-[[2-[2-(2-hydroxyethylamino)ethylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H30N4O4S2/c27-15-13-23-9-11-25-21(29)17-5-1-3-7-19(17)31-32-20-8-4-2-6-18(20)22(30)26-12-10-24-14-16-28/h1-8,23-24,27-28H,9-16H2,(H,25,29)(H,26,30) |
InChI Key |
HOVVUGJDQVWCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNCCO)SSC2=CC=CC=C2C(=O)NCCNCCO |
Origin of Product |
United States |
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